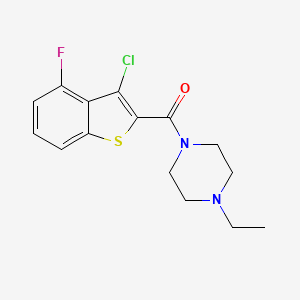![molecular formula C19H20N2O2S B11116449 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B11116449.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan and tert-butylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further reacted with 2-methylfuran-3-carboxylic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to various alcohols or amines.
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis, while its anticancer effects could be related to the disruption of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent molecule.
4,4’-Di-tert-butylbiphenyl: Utilized in various organic synthesis applications.
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and a tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-12-15(9-10-23-12)17(22)21-18-20-16(11-24-18)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,21,22) |
InChI Key |
HDGPXMFMUQSEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11116381.png)
![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)
![3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
![3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B11116396.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116404.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11116409.png)
![N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11116410.png)
![(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)](/img/structure/B11116414.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11116425.png)

methanone](/img/structure/B11116439.png)
methanone](/img/structure/B11116445.png)
